molecular formula C11H15N3O3 B1477245 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097995-52-1

5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1477245
CAS No.: 2097995-52-1
M. Wt: 237.25 g/mol
InChI Key: NZOZRMGPPOKNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(azetidine-3-carbonyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-13-10(16)7-4-14(5-8(7)11(13)17)9(15)6-2-12-3-6/h6-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOZRMGPPOKNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. The compound’s reactivity is driven by the ring strain of the azetidine moiety, which facilitates unique interactions with biomolecules. These interactions often involve the cleavage of N–C bonds, leading to the formation of new functional groups and the modification of existing ones.

Cellular Effects

The effects of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the growth and proliferation of various cell types, including cancer cells, by inhibiting key enzymes and altering metabolic flux. These effects are mediated through its interactions with cellular proteins and enzymes, which can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. The compound’s ring strain facilitates these binding interactions, allowing it to fit into active sites and disrupt normal biochemical processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

5-(Azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrrolo framework and an azetidine moiety. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of approximately 219.25 g/mol. The presence of nitrogen atoms in the structure is significant for its biological activity.

Anticancer Properties

Research indicates that compounds similar to 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibit notable anticancer properties. For instance:

  • Cytotoxicity : Studies show that related compounds demonstrate moderate to significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values ranging from 1 to 10 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
  • Mechanism of Action : The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis .

Neuroprotective Effects

Additionally, compounds in this class have been investigated for their neuroprotective effects. Modulation of neurotransmitter systems such as serotonin receptors has been suggested as a potential mechanism for neuroprotection .

Antimicrobial Activity

Emerging studies also indicate potential antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting a broader spectrum of biological activity beyond anticancer effects.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various derivatives including those related to 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione:

CompoundCell LineIC50 (μM)
Compound AA5491.06 ± 0.16
Compound BMCF-71.23 ± 0.18
Compound CHeLa2.73 ± 0.33

The results indicated that these compounds could effectively inhibit cancer cell proliferation at low concentrations .

Study 2: Mechanistic Insights

Another research focused on the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits growth but also promotes programmed cell death in malignant cells .

Scientific Research Applications

The compound 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings.

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structure suggests potential activity against various biological targets, particularly in cancer therapy. For instance, heterocyclic compounds similar to this one have been reported to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival. The inhibition of Janus kinase (JAK) pathways has been a focus, as these pathways are often dysregulated in malignancies .

Neuropharmacology

Research indicates that compounds with similar frameworks can modulate neurotransmitter systems. They may influence the dopaminergic and serotonergic pathways, which are significant in treating neurodegenerative diseases and mood disorders. The tetrahydropyrrole moiety is particularly noted for its interaction with receptors involved in neuropharmacological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. The unique structure of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione could contribute to developing new antibiotics or antifungal agents, especially against resistant strains of bacteria and fungi. This application is vital given the increasing global concern over antibiotic resistance .

Synthetic Methodologies

The synthesis of this compound involves various organic reactions that can be optimized for efficiency and yield. Research into its synthesis has implications for developing more effective synthetic routes for complex organic molecules, which is a critical area in organic chemistry and materials science .

Case Study 1: Inhibition of Tyrosine Kinase

A study demonstrated that compounds structurally related to 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione effectively inhibited tyrosine kinase activity in vitro. This inhibition led to reduced proliferation of cancer cell lines, suggesting potential use as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, highlighting their potential for treating conditions like Alzheimer's disease.

Comparative Data Table

Application AreaCompound ActivityResearch Findings
Medicinal ChemistryTyrosine kinase inhibitionReduced cancer cell proliferation
NeuropharmacologyModulation of neurotransmitter systemsPotential treatment for neurodegenerative diseases
Antimicrobial ActivityActivity against resistant bacteriaEffective against multiple strains
Synthetic MethodologiesEfficient synthesis routesImproved yields and reaction conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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